molecular formula C9H13NO4 B036776 DL-3-Phenylserine hydrate CAS No. 207605-47-8

DL-3-Phenylserine hydrate

Cat. No.: B036776
CAS No.: 207605-47-8
M. Wt: 199.2 g/mol
InChI Key: DUGXBGWTWDCGNP-UHFFFAOYSA-N
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Description

    Prostaglandin E2 (PGE2): is a naturally occurring with oxytocic properties. It was first synthesized in 1970 and approved for medical use in the United States in 1977.

  • PGE2 plays a crucial role in various physiological processes, including labor induction, softening of the cervix, and uterine contraction during childbirth. It is also used in managing gestational trophoblastic disease .
  • Scientific Research Applications

  • Safety and Hazards

    The compound has hazard statements H302, H312, H332 according to MilliporeSigma . These codes indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled .

    Preparation Methods

  • Chemical Reactions Analysis

    • PGE2 undergoes various reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions used in these reactions are specific to each transformation.
    • Major products formed from these reactions depend on the specific reaction pathway and starting materials.
  • Comparison with Similar Compounds

    • PGE2 is unique among prostaglandins due to its specific receptor interactions and physiological effects.
    • Similar compounds include other prostaglandins (such as PGE1, PGF2α) and related lipid mediators.

    Properties

    IUPAC Name

    2-amino-3-hydroxy-3-phenylpropanoic acid;hydrate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C9H11NO3.H2O/c10-7(9(12)13)8(11)6-4-2-1-3-5-6;/h1-5,7-8,11H,10H2,(H,12,13);1H2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    DUGXBGWTWDCGNP-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1=CC=C(C=C1)C(C(C(=O)O)N)O.O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C9H13NO4
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    199.20 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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